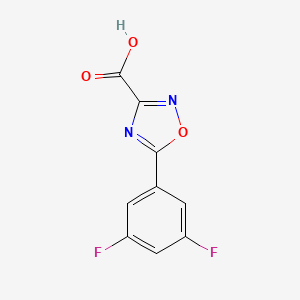

5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O3/c10-5-1-4(2-6(11)3-5)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHVZQFUDJYAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-difluorobenzohydrazide with ethyl oxalyl chloride to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The introduction of the 5-(3,5-difluorophenyl) group enhances the biological activity of these compounds. For instance:

- Antiproliferative Effects : In a study evaluating various oxadiazole derivatives against human cancer cell lines (A549 for lung cancer, HeLa for cervical cancer, and WiDr for colon cancer), certain compounds demonstrated strong antiproliferative effects. Specifically, compounds with electron-withdrawing groups at the para position showed enhanced cytotoxicity against these cell lines .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through activation of caspase pathways. For example, specific derivatives were found to trigger apoptosis in MCF-7 breast cancer cells by increasing caspase-3 activity .

Antimicrobial Properties

The oxadiazole scaffold has also been explored for its antimicrobial potential. Compounds containing the oxadiazole ring have been synthesized and tested against various bacterial strains. Preliminary results indicate that some derivatives exhibit notable antibacterial activity, making them candidates for further development as antimicrobial agents.

Drug Development

The unique structural features of 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid make it a valuable scaffold in drug discovery:

- Lead Compound : Its derivatives have been identified as lead compounds for developing new anticancer drugs due to their ability to modulate biological pathways involved in tumor growth and survival .

- Synthesis and Modification : Ongoing research focuses on synthesizing new derivatives with improved potency and selectivity. For instance, modifications to the oxadiazole core can enhance pharmacokinetic properties and reduce toxicity .

Fluorescent Materials

The incorporation of fluorine atoms in the structure provides unique optical properties:

- Fluorescence : Compounds like 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have been studied for their potential use in fluorescent materials due to their ability to emit light upon excitation .

- Applications in Sensors : The fluorescent properties can be harnessed in biosensors for detecting specific biomolecules or environmental pollutants.

Case Study: Anticancer Screening

In a comprehensive screening of novel oxadiazole derivatives:

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 8 | WiDr | 4.5 | Apoptosis via caspase activation |

| 9a | MCF-7 | 0.48 | Cell cycle arrest at G1 phase |

| 9b | HCT-116 | 0.19 | Apoptotic pathway activation |

This table summarizes the findings from a study where various oxadiazole derivatives were tested against different cancer cell lines, revealing their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocyclic Core Modifications

5-(3,5-Difluorophenyl)-isoxazole-3-carboxylic acid (CAS: 885958-97-4):

- Core : Isoxazole (1,2-oxazole) instead of 1,2,4-oxadiazole.

- Key Differences : Isoxazoles are less metabolically stable than oxadiazoles due to differences in ring strain and electronic configuration. The LogP of this analog is 2.318, indicating moderate lipophilicity.

- Impact : Reduced stability may limit its utility in prolonged biological assays compared to the oxadiazole derivative.

- 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS: 1403333-52-7): Substituent: 2,3,5-Trifluorophenyl group. Key Differences: Additional fluorine atom at position 2 increases molecular weight (244.13 g/mol vs. 225.15 g/mol for the target compound) and electron-withdrawing effects.

Substituent Position and Polarity

5-(2,6-Difluorophenyl)-1,2-oxazole-3-carboxylic acid :

- 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 1914136-73-4): Substituent: 4-Hydroxyl group and 5-isopropyl on the oxadiazole ring. Key Differences: Phenolic hydroxyl group introduces hydrogen-bonding capability.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |

|---|---|---|---|---|

| 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | C10H5F2N2O3 | 225.15 | N/A | High metabolic stability, balanced polarity |

| 5-(3,5-Difluorophenyl)-isoxazole-3-carboxylic acid | C10H5F2NO3 | 225.15 | 2.318 | Moderate lipophilicity, lower stability |

| 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | C9H3F3N2O3 | 244.13 | N/A | Enhanced halogen bonding, higher hydrophobicity |

| 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol | C11H10F2N2O2 | 240.21 | N/A | Phenolic group improves solubility |

Biological Activity

5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (C9H4F2N2O3) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is characterized by the presence of a difluorophenyl group and an oxadiazole ring. The compound's molecular formula is C9H4F2N2O3. Its structural representation can be summarized as follows:

- Molecular Formula : C9H4F2N2O3

- SMILES Notation : C1=C(C=C(C=C1F)F)C2=NC(=NO2)C(=O)O

- InChI Key : UNHVZQFUDJYAES-UHFFFAOYSA-N

1. Antioxidant Activity

Oxadiazole derivatives have been recognized for their antioxidant properties. In various studies, compounds within this class demonstrated significant free radical scavenging abilities. For instance, the antioxidant capacity was assessed using several assays like CUPRAC (cupric acid-reducing antioxidant capacity), where oxadiazole derivatives consistently showed strong activity against oxidative stress markers .

2. Anticancer Activity

The anticancer potential of 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has been explored in vitro against various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects on pancreatic cancer cells (PANC-1 and CRL-169), with mechanisms involving apoptotic signaling pathways . The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole ring can enhance its potency against different cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 15 | Apoptosis via caspase activation |

| HEK293 | 25 | Cell cycle arrest |

3. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been documented. Compounds similar to 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The structure contributes to their ability to inhibit bacterial growth effectively .

Case Study 1: Antioxidant and Enzyme Inhibition

A recent study evaluated the antioxidant activity and enzyme inhibition properties of various oxadiazoles. It was found that compounds with similar structures to 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited significant inhibition of glucosidase and cholinesterase enzymes alongside strong antioxidant activity .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole scaffold could enhance cytotoxicity significantly compared to unmodified counterparts .

Q & A

Q. What are the established synthetic methodologies for 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is typically employed:

Cyclocondensation : React 3,5-difluorobenzonitrile with hydroxylamine to form the amidoxime intermediate.

Oxadiazole Formation : Treat the amidoxime with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic or basic conditions. Optimization involves:

- Temperature control (80–120°C) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to enhance yield.

- Catalytic use of triethylamine for improved cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions on the aromatic ring and oxadiazole moiety.

- IR Spectroscopy : Peaks at 1680–1720 cm validate the carboxylic acid group.

- Mass Spectrometry (HRMS) : Precise molecular ion matching confirms molecular formula.

- X-ray Diffraction (if crystalline): Resolves bond angles and torsional strain in the oxadiazole core .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence its experimental handling?

- Methodological Answer :

- Solubility : Limited in aqueous media; use polar aprotic solvents (DMSO, DMF) for dissolution.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at –20°C in inert atmospheres.

- pKa : The carboxylic acid group (~2.5–3.5) impacts ionization in biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be employed to predict the electronic configuration and reactivity of the oxadiazole ring system?

- Methodological Answer :

- DFT Parameters : Use B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electron density maps.

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.

- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine models .

Q. What experimental approaches are recommended to resolve discrepancies in reported biological activity data for fluorinated oxadiazole derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines to account for variability.

- Metabolic Stability Tests : Use liver microsomes to evaluate degradation pathways.

- Structural Analog Comparison : Synthesize and test derivatives with modified fluorophenyl or carboxyl groups to isolate activity contributors .

Q. What crystallographic challenges arise during structural elucidation of polyfluorinated heterocycles, and how can they be addressed?

- Methodological Answer :

- Challenges : Fluorine’s high electron density causes weak diffraction signals.

- Solutions :

- Use synchrotron radiation for high-resolution data collection.

- Apply Hirshfeld surface analysis to resolve disordered fluorine atoms.

- Refine structures using SHELXL with anisotropic displacement parameters .

Q. How does the electron-withdrawing effect of 3,5-difluorophenyl substituents influence the compound’s acid dissociation constant (pKa)?

- Methodological Answer :

- Experimental Determination : Use potentiometric titration in water-DMSO mixtures.

- Computational Modeling : Apply COSMO-RS solvation models to correlate substituent effects with pKa shifts.

- Impact : Lowered pKa (~0.5–1.0 units) compared to non-fluorinated analogs enhances membrane permeability .

Q. What strategies are effective for designing stable prodrug forms through functional group modification (e.g., esterification, amidation)?

- Methodological Answer :

- Esterification : Convert the carboxylic acid to methyl or tert-butyl esters using DCC/DMAP coupling.

- Amidation : React with primary amines (e.g., glycine ethyl ester) to improve oral bioavailability.

- Stability Testing : Assess hydrolysis rates in simulated gastric fluid (pH 1.2–3.0) and plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.